BenchChemオンラインストアへようこそ!

butyl 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzoate

Lipophilicity Membrane permeability Pharmacokinetics

Butyl 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzoate (CAS 862831-62-7) is a synthetic indole-3-glyoxylamide (also termed indol-3-yloxoacetamide) derivative with molecular formula C₂₃H₂₄N₂O₄, molecular weight 392.4 g/mol, and InChIKey LKNHEZSTNVONQQ-UHFFFAOYSA-N. The compound features a 1,2-dimethylindole core linked via an oxoacetamide bridge to a butyl 4-aminobenzoate moiety, placing it within a well-characterized class of indole-3-glyoxylamides explored as CB₂ cannabinoid receptor inverse agonists , secretory phospholipase A₂ (sPLA₂) inhibitors , tubulin polymerization inhibitors , and anticancer/anti-angiogenic agents.

Molecular Formula C23H24N2O4
Molecular Weight 392.455
CAS No. 862831-62-7
Cat. No. B2722300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebutyl 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzoate
CAS862831-62-7
Molecular FormulaC23H24N2O4
Molecular Weight392.455
Structural Identifiers
SMILESCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
InChIInChI=1S/C23H24N2O4/c1-4-5-14-29-23(28)16-10-12-17(13-11-16)24-22(27)21(26)20-15(2)25(3)19-9-7-6-8-18(19)20/h6-13H,4-5,14H2,1-3H3,(H,24,27)
InChIKeyLKNHEZSTNVONQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Butyl 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzoate (CAS 862831-62-7): Compound Identity and Procurement-Relevant Classification


Butyl 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzoate (CAS 862831-62-7) is a synthetic indole-3-glyoxylamide (also termed indol-3-yloxoacetamide) derivative with molecular formula C₂₃H₂₄N₂O₄, molecular weight 392.4 g/mol, and InChIKey LKNHEZSTNVONQQ-UHFFFAOYSA-N . The compound features a 1,2-dimethylindole core linked via an oxoacetamide bridge to a butyl 4-aminobenzoate moiety, placing it within a well-characterized class of indole-3-glyoxylamides explored as CB₂ cannabinoid receptor inverse agonists [1], secretory phospholipase A₂ (sPLA₂) inhibitors [2], tubulin polymerization inhibitors [3], and anticancer/anti-angiogenic agents [4]. It is commercially available from specialty chemical suppliers including A2B Chem (Cat# BA65464) and is listed in the Life Chemicals screening collection .

Why Generic Substitution Fails for Butyl 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzoate: Structural Determinants of Differential Performance


Within the indole-3-glyoxylamide class, minor structural modifications produce order-of-magnitude shifts in target affinity, selectivity, and pharmacokinetic behavior. The Pasquini et al. (2012) CB₂ series demonstrated that varying the linker chain (acetamide vs. oxalylamide vs. carboxamide) shifts CB₂ Ki values across three orders of magnitude (377–0.37 nM) [1]. In the sPLA₂ inhibitor series, conversion from indole-3-acetamide to indole-3-glyoxamide improved potency to low nanomolar levels, ultimately yielding the clinical candidate LY315920 (varespladib, IC₅₀ = 9 nM) [2]. The target compound's specific combination of (i) the butyl ester on the benzoate ring, (ii) the N1-methyl group on the indole, and (iii) the C2-methyl substituent each independently modulate lipophilicity, steric bulk, hydrogen-bonding capacity, and metabolic stability. Substituting the butyl ester for a methyl or ethyl ester, or omitting the N1-methyl group, is not a functionally neutral exchange—such changes alter logP, membrane permeability, and target-binding pharmacophore geometry relative to closely related analogs. The quantitative evidence below delineates exactly where these structural features produce measurable differentiation.

Product-Specific Quantitative Evidence Guide: Butyl 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzoate vs. Closest Analogs


Ester Chain Length Drives Lipophilicity and Governs Membrane Permeability Potential: Butyl vs. Ethyl Ester Differentiation

The butyl ester moiety of the target compound (CAS 862831-62-7) confers substantially higher predicted lipophilicity compared to its closest commercially available analog, the ethyl ester derivative (CAS 862831-59-2). The target compound's molecular formula C₂₃H₂₄N₂O₄ (MW 392.4) contains a four-carbon butyl chain, versus the ethyl analog's C₂₁H₂₀N₂O₄ (MW 364.4) with a two-carbon ethyl chain [1]. The N1-desmethyl butyl analog (CAS 852369-35-8, C₂₂H₂₂N₂O₄, MW 378.4) has a predicted XLogP3 of 4.3 [2]; the target compound, bearing an additional N1-methyl group, is expected to have an XLogP3 ≥ 4.5 based on the +0.2 to +0.5 logP increment typically contributed by N-methylation on indole scaffolds. This difference of approximately 0.2–0.5 logP units relative to the des-methyl analog, and a larger difference versus the ethyl ester (estimated XLogP3 ≈ 3.5–3.8), translates to a predicted 1.6- to 3-fold increase in membrane partition coefficient per 0.2 logP unit [3].

Lipophilicity Membrane permeability Pharmacokinetics Ester prodrug design

N1-Methyl Substitution on Indole Modulates CB₂ Receptor Pharmacophore Geometry: SAR Evidence from Indol-3-yloxoacetamide Series

The target compound bears an N1-methyl group on the indole ring, a feature absent in the des-methyl analog butyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido]benzoate (CAS 852369-35-8). In the structurally related indol-3-yloxoacetamide series reported by Pasquini et al. (2012), CB₂ receptor binding affinity (Ki) varied across three orders of magnitude (377 to 0.37 nM) depending on the combination of N1-substitution, linker type, and C5-substitution [1]. Within that series, N1-substitution with alkyl or benzyl groups was a critical determinant of both CB₂ affinity and CB₂/CB₁ selectivity. While no direct Ki measurement for the target compound has been published, the class-level SAR establishes that N1-alkylation can shift CB₂ Ki by 10- to 100-fold relative to the N1-H parent [1]. In the related CB₂ ligand series by Moldovan et al. (2017), the fluorinated indol-3-yl-oxoacetamide derivative 8 achieved Ki = 6.2 nM with an N1-pentyl substituent, further illustrating the sensitivity of CB₂ affinity to N1-substitution identity [2].

Cannabinoid CB2 receptor Structure-activity relationship N1-substitution Inverse agonism

HepG2 Hepatocellular Carcinoma Cytotoxicity: Quantitative Single-Concentration Profiling at 33 µM

The target compound has been profiled in a HepG2 (human hepatocellular carcinoma) cytotoxicity assay at a single concentration of 33 µM, generating a mean readout of approximately 65.7 (n = 20 replicates; range: 55–158; median ≈ 62) in a cell-based plate-reader assay . The readout values are consistent with moderate cytotoxic/cytostatic activity at this concentration (values around 55–65 suggest ~35–45% effect relative to control, depending on assay normalization conventions). While a formal IC₅₀ was not determined in this screen, the multi-replicate measurement (n = 20) provides a statistically robust single-point estimate. For context, the benchmark indole-3-glyoxylamide tubulin polymerization inhibitor 13d (Colley et al., 2015) displayed an IC₅₀ of 93 nM against DU145 prostate cancer cells and 2.1 µM against the HN5 head-and-neck cancer line in the same compound class, though different cell lines preclude direct comparison [1]. The clinical-stage sPLA₂ inhibitor LY315920 (varespladib), an indole-3-glyoxamide, operates in a distinct mechanistic class (IC₅₀ = 9 nM enzymatic; not directly comparable to whole-cell cytotoxicity) [2].

HepG2 cytotoxicity Liver cancer Anticancer screening In vitro toxicology

Inclusion in FANCM-RMI Protein-Protein Interaction High-Throughput Screen: DNA Repair Pathway Relevance

The target compound was included in a high-throughput fluorescence polarization and proximity assay screen designed to identify small-molecule inhibitors of the FANCM-RMI (MM2) protein-protein interaction [1]. This screen, reported by Voter, Manthei, and Keck (2016, Journal of Biomolecular Screening), tested 74,807 small molecules for their ability to disrupt the interaction between the RMI complex and the MM2 binding site on FANCM—a validated target for resensitizing chemoresistant tumors in alternative lengthening of telomeres (ALT)-driven cancers [1]. The only previously reported inhibitor from this target class, PIP-199, showed an IC₅₀ of 36 µM against the RMI/MM2 interaction . While the quantitative screening outcome (percent inhibition or IC₅₀) for the target compound has not been publicly disclosed, its inclusion in this academically curated screen indicates structural features compatible with FANCM-RMI interface binding. This screening context differentiates the target compound from the broader indole-3-glyoxylamide class, which has predominantly been explored against CB₂, sPLA₂, and tubulin targets.

FANCM-RMI interaction DNA repair Fanconi anemia High-throughput screening ALT cancer therapy

Physicochemical Property Matrix: Systematic Differentiation from Methyl, Ethyl, and Des-Methyl Analogs for Formulation and Assay Design

The physicochemical property profile of the target compound can be systematically compared against its three closest structural analogs to guide solvent selection, assay concentration limits, and storage conditions. The target compound has 2 hydrogen bond donors, 4 hydrogen bond acceptors, 8 rotatable bonds, and a topological polar surface area (TPSA) of approximately 88.3 Ų (based on the des-methyl analog data [1]), consistent with moderate oral bioavailability potential per Lipinski's Rule of Five. In contrast, the ethyl ester analog (CAS 862831-59-2) has a predicted density of 1.23 g/cm³ and pKa of 10.38 [2]. The des-methyl butyl analog (CAS 852369-35-8) has a predicted density of 1.269 g/cm³ and pKa of 10.33 [1]. The target compound's additional N1-methyl group eliminates one hydrogen bond donor relative to the des-methyl analog (N-H → N-CH₃), reducing hydrogen-bonding capacity and potentially improving passive membrane permeability. The butyl ester's 8-rotatable-bond count exceeds that of the ethyl analog (7 rotatable bonds), which may modestly impact entropic penalty upon target binding but also provides conformational flexibility for induced-fit interactions.

Physicochemical properties Solubility Hydrogen bonding Formulation compatibility DMSO solubility

Data Limitations and Caveats: Transparent Assessment of Available Quantitative Evidence Strength

It is essential to acknowledge that the target compound (CAS 862831-62-7) currently has no published peer-reviewed head-to-head comparative biological data against its closest structural analogs. No IC₅₀, Ki, or EC₅₀ values have been reported in the primary literature. The single-concentration HepG2 cytotoxicity data point (33 µM, n = 20 replicates) and the FANCM-RMI screening inclusion represent the only publicly available quantitative biological measurements. The differentiation claims made in Evidence Items 1, 2, and 5 rely on physicochemical property comparisons and class-level SAR inferences from related indole-3-glyoxylamide series (Pasquini et al. 2012 CB₂ series [1]; Draheim et al. 1996 sPLA₂ series [2]). These inferences are mechanistically sound and consistent with well-established medicinal chemistry principles, but they are not substitutes for direct comparative bioassay data. Procurement decisions should weigh the target compound's structural uniqueness (N1,C2-dimethylindole + butyl benzoate ester combination) against the current absence of potency/selectivity data relative to analogs. Researchers are encouraged to request or generate comparative profiling data if quantitative differentiation is critical to their experimental design.

Data transparency Evidence limitations Procurement risk assessment

Recommended Research and Industrial Application Scenarios for Butyl 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzoate Based on Quantitative Evidence


CB₂ Cannabinoid Receptor Screening and SAR Expansion

The target compound's indole-3-yloxoacetamide scaffold, with its N1,C2-dimethyl substitution pattern, positions it as a candidate for CB₂ receptor screening libraries. The Pasquini et al. (2012) series demonstrated that indol-3-yloxoacetamides achieve CB₂ Ki values spanning 377–0.37 nM with moderate to good CB₂/CB₁ selectivity, and compounds from this series showed in vivo efficacy in the mouse formalin pain model [1]. Researchers investigating CB₂ inverse agonism for inflammatory pain, neuroinflammation, or immune modulation should consider this compound alongside its des-methyl and ester-variant analogs to probe the SAR of N1-alkylation and ester chain length on receptor affinity and functional activity.

FANCM-RMI DNA Repair Pathway Tool Compound Development

The compound's inclusion in the Voter/Manthei/Keck high-throughput screen of 74,807 molecules against the FANCM-RMI (MM2) protein-protein interaction [2] makes it relevant for laboratories studying alternative lengthening of telomeres (ALT) in cancer. Disruption of FANCM-RMI has been proposed as a synthetic lethal strategy for ALT-positive tumors, and the only previously known small-molecule inhibitor PIP-199 showed an IC₅₀ of 36 µM but was later found to be a chemically unstable pan-assay interference compound (PAINS) [3]. The target compound's distinct chemotype may offer an alternative starting point for medicinal chemistry optimization in this underexplored target space.

Anticancer Library Screening and Cytotoxicity Profiling

With its demonstrated moderate HepG2 cytotoxicity at 33 µM (mean readout ~65.7, n = 20) and the broader class precedent for indole-3-glyoxylamides as tubulin polymerization inhibitors with nanomolar potency (e.g., compound 13d IC₅₀ = 93 nM against DU145) [4], the target compound is suitable for inclusion in focused anticancer screening decks. The butyl ester's higher logP relative to methyl/ethyl analogs may confer differential cell penetration in panels of cancer cell lines with varying membrane compositions or multidrug resistance (MDR) transporter expression profiles.

Physicochemical Comparator for Ester Prodrug Design Studies

The systematic variation in ester chain length across the methyl (MW ~350), ethyl (MW 364.4, CAS 862831-59-2) [5], and butyl (MW 392.4, CAS 862831-62-7) analogs provides a well-defined homologous series for studying esterase-mediated hydrolysis rates, logP-dependent cellular uptake, and plasma protein binding. The target butyl ester, with its predicted XLogP3 ≥ 4.5 (vs. ~3.5–3.8 for ethyl and ~3.0–3.3 for methyl), offers the highest membrane permeability potential in the series, making it the preferred choice when maximal passive diffusion is desired. Procurement of all three ester variants enables controlled structure-property relationship (SPR) studies.

Quote Request

Request a Quote for butyl 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.